mGluR2 modulator 1
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Overview
Description
mGluR2 modulator 1 is a potent and selective positive allosteric modulator of the metabotropic glutamate receptor subtype 2 (mGluR2). This compound has shown promise in various scientific research applications, particularly in the fields of neuroscience and pharmacology. mGluR2 is a G-protein-coupled receptor that plays a crucial role in modulating synaptic transmission and neuronal excitability in the central nervous system.
Preparation Methods
The synthesis of mGluR2 modulator 1 involves several steps, including the preparation of key intermediates and the final coupling reactions. The synthetic route typically starts with commercially available starting materials, which undergo a series of chemical transformations such as cyclization, Suzuki coupling, and reduction reactions. The reaction conditions often involve the use of palladium catalysts, organic solvents, and controlled temperatures to achieve high yields and purity of the final product .
Chemical Reactions Analysis
mGluR2 modulator 1 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen atoms, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen atoms or the removal of oxygen atoms, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used, but they generally include various derivatives of the original compound
Scientific Research Applications
mGluR2 modulator 1 has a wide range of scientific research applications, including:
Neuroscience: It is used to study the role of mGluR2 in modulating synaptic transmission and neuronal excitability.
Pharmacology: It is used to develop new therapeutic agents targeting mGluR2 for the treatment of various neurological and psychiatric conditions.
Mechanism of Action
mGluR2 modulator 1 exerts its effects by binding to the allosteric site of the mGluR2 receptor, which enhances the receptor’s response to its natural ligand, glutamate. This positive allosteric modulation leads to increased activation of the receptor, resulting in the inhibition of neurotransmitter release and modulation of synaptic transmission. The molecular targets and pathways involved include the inhibition of adenylyl cyclase activity, reduction of cyclic AMP levels, and modulation of downstream signaling pathways .
Comparison with Similar Compounds
mGluR2 modulator 1 can be compared with other similar compounds, such as:
Biphenyl-indanone A (BINA): Another positive allosteric modulator of mGluR2, which has shown antipsychotic and anxiolytic effects in preclinical studies.
LY-487,379: A structurally similar compound that also acts as a positive allosteric modulator of mGluR2.
CBiPES: Another mGluR2 positive allosteric modulator with a similar chemical scaffold. The uniqueness of this compound lies in its high potency, selectivity, and ability to penetrate the blood-brain barrier, making it a valuable tool for scientific research and potential therapeutic applications.
Biological Activity
Metabotropic glutamate receptor 2 (mGluR2) modulators have garnered significant attention in neuroscience due to their potential therapeutic applications in various psychiatric and neurological disorders. Among these, mGluR2 modulator 1 has emerged as a noteworthy compound, exhibiting promising biological activity. This article delves into its mechanisms, effects, and research findings, supported by data tables and case studies.
Overview of mGluR2 Modulation
mGluR2 is part of the group II metabotropic glutamate receptors, which play a crucial role in modulating neurotransmission in the central nervous system. Positive allosteric modulators (PAMs) like this compound enhance the receptor's response to glutamate without directly activating it. This selectivity can lead to reduced side effects compared to traditional agonists.
This compound functions by binding to an allosteric site on the mGluR2 receptor, enhancing its sensitivity to glutamate. This modulation can influence various neural circuits involved in mood regulation, addiction, and cognitive functions.
Key Properties:
- Selectivity : Exhibits high selectivity for mGluR2 over other mGluR subtypes.
- Potency : Demonstrates an EC50 value indicating effective modulation at low concentrations.
- Blood-Brain Barrier Penetration : Capable of crossing the blood-brain barrier, making it suitable for central nervous system applications .
In Vitro Studies
In vitro studies have shown that this compound significantly enhances glutamate-induced signaling pathways. The compound has been evaluated for its effects on calcium mobilization and GTP binding in cells expressing recombinant mGluR2.
In Vivo Studies
Research involving animal models has demonstrated the potential of this compound in reducing drug-seeking behavior and anxiety-like symptoms. Notably, studies have indicated:
- Reduction in Drug-Seeking Behavior : In rodent models, administration of mGluR2 PAMs decreased self-administration of cocaine and methamphetamine .
- Anxiolytic Effects : Behavioral tests such as the elevated plus maze and open field test showed reduced anxiety-like behaviors in mice treated with mGluR2 modulators .
Case Studies
Several case studies highlight the therapeutic potential of mGluR2 modulation.
- Case Study on Addiction :
- Case Study on Depression :
Clinical Implications
The promising results from preclinical studies have led to clinical trials exploring the use of mGluR2 modulators for treating schizophrenia and depression. Initial findings suggest that these compounds may improve negative symptoms associated with these disorders, although results have been inconsistent across different trials .
Properties
Molecular Formula |
C21H20F3N3O3 |
---|---|
Molecular Weight |
419.4 g/mol |
IUPAC Name |
2-[4-[4-(trifluoromethoxy)phenoxy]butyl]-3,4-dihydropyrazino[1,2-a]benzimidazol-1-one |
InChI |
InChI=1S/C21H20F3N3O3/c22-21(23,24)30-16-9-7-15(8-10-16)29-14-4-3-11-26-12-13-27-18-6-2-1-5-17(18)25-19(27)20(26)28/h1-2,5-10H,3-4,11-14H2 |
InChI Key |
QRCUMXUPIXTGPF-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C3=CC=CC=C3N=C2C(=O)N1CCCCOC4=CC=C(C=C4)OC(F)(F)F |
Origin of Product |
United States |
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